2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol
Description
2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol is an amino alcohol characterized by a six-membered oxan (tetrahydro-2H-pyran) ring substituted with an aminomethyl group and a tertiary alcohol moiety. Its molecular formula is C₁₀H₂₁NO₂, with a molecular weight of 187.28 g/mol . While its applications remain understudied, analogs of this compound are explored in pharmaceutical synthesis, materials science, and organic catalysis .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[3-(aminomethyl)oxan-3-yl]butan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9(2,12)10(7-11)5-4-6-13-8-10/h12H,3-8,11H2,1-2H3 |
InChI Key |
RRNMGRBTMSIQLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1(CCCOC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is primarily synthesized in research laboratories for experimental purposes .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
The compound’s distinctiveness becomes evident when compared to structural analogs. Key comparisons are summarized below:
Structural and Functional Group Analysis
Key Insights :
- Ring Size and Strain : The oxan ring (6-membered) in the target compound offers greater conformational flexibility and reduced ring strain compared to oxolane (5-membered) analogs, enhancing stability in reactions .
- Cyclic vs. Linear Structures: Non-cyclic analogs like 3-(Aminomethyl)-2-methylbutan-2-ol lack the rigidity of the oxan ring, resulting in lower steric hindrance and distinct reactivity profiles .
Physicochemical Properties
| Property | 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol | 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol | 3-(Aminomethyl)-2-methylbutan-2-ol |
|---|---|---|---|
| Solubility | Moderate in polar solvents | Higher solubility due to smaller ring | High solubility in water |
| Hydrogen Bonding Capacity | High (amine + alcohol) | High (amine + alcohol) | Moderate (amine + alcohol) |
| LogP (Predicted) | ~1.2 | ~0.8 | ~0.5 |
Key Insights :
- Linear amino alcohols (e.g., 3-(Aminomethyl)-2-methylbutan-2-ol) exhibit higher aqueous solubility due to reduced steric bulk .
Biological Activity
2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol can be represented as follows:
This compound features an oxane ring, which contributes to its biological activity. Its molecular formula indicates the presence of hydroxyl and amino functional groups, which are crucial for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol exhibit antimicrobial properties. A study demonstrated that certain derivatives could inhibit the growth of bacteria by disrupting their cell wall synthesis and function .
Anticancer Activity
The compound's potential anticancer properties have been explored in various studies. For instance, a series of oxazinonaphthalene derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. Some compounds demonstrated significant antiproliferative activity, suggesting that structural analogs may also show similar effects .
The biological activity of 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to reduced cell proliferation in cancer cells.
- Interaction with Cell Membranes : The presence of hydroxyl groups allows the compound to interact with lipid membranes, potentially altering membrane fluidity and integrity.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been found to induce oxidative stress in bacterial cells, leading to increased ROS levels that can damage cellular components .
Study on Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol found that it inhibited the growth of multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for various pathogens, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity Assessment
In a cytotoxicity assay against human cancer cell lines, derivatives of this compound were evaluated using the MTT assay. The results indicated varying degrees of cytotoxicity:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A2780 | 15 |
| Compound B | MCF-7 | 30 |
| Compound C | A2780/RCIS | 25 |
These findings suggest that structural modifications can enhance or diminish the anticancer activity of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
